molecular formula C21H22N4O4 B11423581 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11423581
M. Wt: 394.4 g/mol
InChI Key: PBJIPCQRUABMPE-UHFFFAOYSA-N
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Description

4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group, a 1,2,4-oxadiazole ring, and methyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the oxadiazole to the benzamide core: This step often involves a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

    Introduction of the nitro group: Nitration of the benzamide core can be performed using a mixture of concentrated nitric and sulfuric acids.

    Final modifications: Methylation and other substitutions can be carried out using standard organic synthesis techniques, such as alkylation with methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure can be optimized to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it valuable for various applications.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new technologies and therapies based on this compound.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22N4O4/c1-13(2)24(21(26)17-10-7-15(4)18(11-17)25(27)28)12-19-22-20(23-29-19)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3

InChI Key

PBJIPCQRUABMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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